2,2,3-Trimethylcyclopentaneethanol

Description

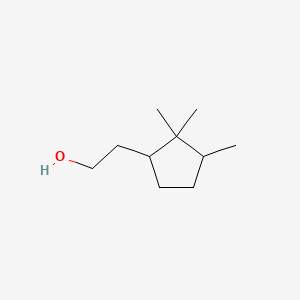

Structure

2D Structure

3D Structure

Properties

CAS No. |

52363-24-3 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2-(2,2,3-trimethylcyclopentyl)ethanol |

InChI |

InChI=1S/C10H20O/c1-8-4-5-9(6-7-11)10(8,2)3/h8-9,11H,4-7H2,1-3H3 |

InChI Key |

RKGJMEVXZSTOHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1(C)C)CCO |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2,2,3 Trimethylcyclopentaneethanol and Its Advanced Derivatives

Strategic Disconnections and Retrosynthetic Planning for the 2,2,3-Trimethylcyclopentaneethanol Framework

Retrosynthetic analysis is a powerful tool for deconstructing a complex target molecule into simpler, commercially available starting materials. youtube.com For this compound, the primary alcohol functionality offers a logical starting point for disconnection. A functional group interconversion (FGI) reveals that the ethanol (B145695) side chain can be derived from a corresponding carboxylic acid, ester, or aldehyde. This leads to key precursor molecules such as 2,2,3-trimethylcyclopentyl acetic acid or 2,2,3-trimethylcyclopentaneacetaldehyde.

Further disconnection of the C-C bond between the cyclopentane (B165970) ring and the two-carbon side chain points to a cyclopentyl nucleophile (e.g., a Grignard or organolithium reagent) and a two-carbon electrophile (e.g., ethylene (B1197577) oxide or a haloacetate). Alternatively, a cyclopentanone (B42830) precursor could undergo a Wittig-type reaction followed by hydroboration-oxidation to install the ethanol side chain.

The core challenge lies in the stereocontrolled construction of the 2,2,3-trimethylcyclopentane skeleton. A key disconnection breaks the C2-C3 bond, suggesting a conjugate addition of a methyl group to a 2,3-dimethylcyclopent-2-en-1-one intermediate. Another strategic bond cleavage is at the C1-C2 position, which could be formed through an intramolecular cyclization of a suitable acyclic precursor. These disconnections form the basis for the synthetic strategies detailed in the subsequent sections.

Development of Stereoselective Routes to this compound Isomers

Achieving the desired stereochemistry of the three contiguous methyl groups on the cyclopentane ring is a critical aspect of the synthesis. This requires the development of highly stereoselective transformations.

Enantioselective Catalytic Approaches in Cyclopentane Ring Formation

The asymmetric synthesis of substituted cyclopentanes has been a focal point of extensive research. While direct enantioselective catalytic routes to the 2,2,3-trimethylcyclopentane core are not explicitly detailed in the literature, several powerful methodologies for related systems can be extrapolated.

Organocatalysis, for instance, offers a versatile platform for the enantioselective formation of cyclopentane rings. Michael-initiated ring-closure (MIRC) reactions, catalyzed by chiral amines or thioureas, can construct highly functionalized cyclopentanes with excellent enantioselectivity. nih.gov One could envision a strategy where a chiral catalyst mediates the conjugate addition of a nucleophile to an appropriately substituted Michael acceptor, followed by an intramolecular cyclization to forge the cyclopentane ring with control over the newly formed stereocenters.

Transition metal catalysis also provides a rich toolbox for enantioselective cyclopentane synthesis. For example, palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with electron-deficient olefins can generate substituted cyclopentanes. Adapting such a strategy to a substrate bearing the necessary methyl groups could provide a pathway to an enantioenriched 2,2,3-trimethylcyclopentane precursor.

Diastereoselective Control in Side-Chain and Methyl Group Installation

The introduction of the methyl groups can be achieved through various methods, including the conjugate addition of organocuprates to α,β-unsaturated cyclopentenones. The stereochemical outcome of such additions is often influenced by the existing stereocenters on the ring and the reaction conditions. For example, the addition of a methyl group to a chiral 2-methylcyclopentenone can proceed with high diastereoselectivity, guided by the steric hindrance of the existing methyl group.

Furthermore, the diastereoselective reduction of a ketone precursor to the corresponding alcohol is a key step in introducing the ethanol side chain with the correct stereochemistry. Substrate-controlled reductions, using bulky hydride reagents, can often provide high levels of diastereoselectivity by favoring hydride attack from the less hindered face of the ketone.

A solvent-controlled diastereoselective [3+2] cyclization has been reported for the synthesis of cyclopentane derivatives, where the choice of solvent can be crucial in directing the stereochemical outcome of the reaction. nih.gov This highlights the importance of reaction optimization in achieving the desired diastereomer.

Catalytic Transformations for the Construction of the this compound Skeleton

Catalytic methods offer efficient and atom-economical routes to complex molecular architectures. Both transition metal catalysis and organocatalysis play pivotal roles in the construction of the 2,2,3-trimethylcyclopentane framework.

Transition Metal-Mediated Cyclizations and Coupling Reactions

Transition metals like palladium, rhodium, and nickel are powerful catalysts for a variety of C-C bond-forming reactions that can be applied to the synthesis of the target molecule. Intramolecular Heck reactions, for example, can be used to cyclize appropriately substituted acyclic precursors to form the cyclopentane ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to attach the ethanol side chain or its precursor to the pre-formed cyclopentane ring. These reactions are known for their high functional group tolerance and reliability.

Furthermore, transition metal-catalyzed C-H activation and functionalization strategies are emerging as powerful tools for the direct introduction of substituents onto a pre-existing cyclopentane core, potentially simplifying synthetic routes by avoiding the need for pre-functionalized starting materials.

Organocatalytic Strategies for Asymmetric Synthesis of Cyclopentane Moieties

As mentioned previously, organocatalysis provides a complementary approach to transition metal catalysis for the asymmetric synthesis of cyclopentane derivatives. Chiral secondary amines, such as proline and its derivatives, can catalyze a variety of reactions, including Michael additions and aldol (B89426) reactions, to construct cyclopentane rings with high enantioselectivity.

For instance, a tandem Michael-aldol reaction, catalyzed by a chiral organocatalyst, could be envisioned to construct a highly substituted cyclopentanone precursor to this compound. This approach would allow for the simultaneous formation of multiple C-C bonds and stereocenters in a single synthetic operation, leading to a highly efficient and elegant synthesis. The use of bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, can further enhance the stereoselectivity of these transformations.

Exploration of Novel Precursor Design and Chemical Transformations for this compound Synthesis

The direct synthesis of this compound is not widely documented in scientific literature. However, by examining established methodologies for the synthesis of polysubstituted cyclopentanes, a number of plausible synthetic pathways can be devised. researchgate.netnih.govorganic-chemistry.org A key strategy involves the initial construction of a suitably substituted cyclopentanone precursor, which can then be further functionalized to yield the target alcohol.

One potential approach begins with the α-alkylation of a cyclopentanone derivative. The direct alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. libretexts.org For instance, a 2,3-dimethylcyclopentanone could be a viable starting material. Treatment of this ketone with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would generate the corresponding enolate. Subsequent reaction of this enolate with a methyl halide (e.g., methyl iodide) could introduce the third methyl group at the C2 position, yielding 2,2,3-trimethylcyclopentanone. It is important to note that the regioselectivity of this alkylation step would need to be carefully controlled to obtain the desired substitution pattern.

An alternative strategy for the formation of the trimethyl-substituted cyclopentane ring could involve a cyclization reaction. For example, a suitably functionalized acyclic precursor could be induced to form the five-membered ring. libretexts.org The Pauson-Khand reaction, a cobalt-mediated cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones, which could then be reduced and further functionalized. baranlab.org

Once the 2,2,3-trimethylcyclopentanone precursor is obtained, the final ethanol moiety can be introduced through a variety of well-established chemical transformations. A Grignard reaction provides a classic and effective method for this purpose. organic-chemistry.orgmasterorganicchemistry.comyoutube.com The reaction of 2,2,3-trimethylcyclopentanone with a one-carbon Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by an acidic workup, would not yield the target structure. A more appropriate approach would be a Wittig reaction with methoxymethylenetriphenylphosphorane to introduce a vinyl ether, followed by hydrolysis to the corresponding aldehyde. Subsequent reduction of this aldehyde using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) would furnish the desired this compound.

Alternatively, a Reformatsky reaction offers another route. byjus.comwikipedia.orgnrochemistry.comlibretexts.orgnih.gov This reaction involves the treatment of an α-haloester with zinc in the presence of a carbonyl compound. In this case, reacting 2,2,3-trimethylcyclopentanone with an α-bromoester, such as ethyl bromoacetate, in the presence of activated zinc would form a β-hydroxy ester. Subsequent reduction of the ester functionality would yield the target diol, which would then need to be selectively dehydroxylated to arrive at this compound.

The following table outlines a hypothetical synthetic pathway for this compound:

| Step | Reaction Type | Starting Material | Reagents | Intermediate/Product |

| 1 | α-Alkylation | 2,3-Dimethylcyclopentanone | 1. LDA2. CH₃I | 2,2,3-Trimethylcyclopentanone |

| 2 | Wittig Reaction | 2,2,3-Trimethylcyclopentanone | Ph₃P=CH-OCH₃ | (2,2,3-Trimethylcyclopentylidene)methoxymethane |

| 3 | Hydrolysis | (2,2,3-Trimethylcyclopentylidene)methoxymethane | H₃O⁺ | 2,2,3-Trimethylcyclopentanecarbaldehyde |

| 4 | Reduction | 2,2,3-Trimethylcyclopentanecarbaldehyde | NaBH₄ | This compound |

Principles of Sustainable Synthesis Applied to this compound Production in Research Settings

The principles of green chemistry are increasingly integral to the design of synthetic routes in the fragrance industry, aiming to reduce environmental impact and enhance sustainability. nih.govnih.gov While the synthesis of this compound is not currently an industrial process, applying these principles at the research level is crucial for developing more environmentally benign methodologies for fragrance compounds.

Atom Economy: The proposed synthetic pathways should be evaluated for their atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. Reactions with high atom economy, such as cycloadditions and certain catalytic processes, are preferred over those that generate significant stoichiometric byproducts. organic-chemistry.org

Use of Renewable Feedstocks: A key aspect of sustainable synthesis is the use of starting materials derived from renewable resources. researchgate.net For the synthesis of this compound, exploring precursors that can be obtained from biomass would be a significant step towards sustainability. For example, cyclopentanone can be derived from lignocellulose, offering a renewable starting point for the synthesis. researchgate.net

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or bio-based solvents. nih.gov In a research setting, conducting reactions under solvent-free conditions, for example through mechanochemistry (ball milling), can also be a highly effective green approach. nih.gov

Energy Efficiency: Synthetic procedures should be designed to be energy-efficient. This can be achieved by conducting reactions at ambient temperature and pressure whenever feasible. The development of highly active catalysts can play a crucial role in lowering the energy requirements of chemical transformations.

By integrating these principles into the design of synthetic routes for this compound, researchers can contribute to the development of more sustainable and environmentally responsible methods for the production of fragrance ingredients.

Advanced Theoretical and Computational Investigations of 2,2,3 Trimethylcyclopentaneethanol

Quantum Chemical Characterization of 2,2,3-Trimethylcyclopentaneethanol Conformational Landscapes

The cyclopentane (B165970) ring is not planar but exists in puckered conformations to alleviate torsional strain. libretexts.orgfiveable.me For substituted cyclopentanes like this compound, the interplay between the ring's inherent flexibility and the steric and electronic demands of the substituents leads to a complex potential energy surface with multiple local minima.

To map the conformational landscape of this compound, ab initio and Density Functional Theory (DFT) calculations are indispensable tools. dntb.gov.uascirp.orgscirp.org These first-principles methods solve the electronic Schrödinger equation to determine the energy and electronic structure of a molecule. By performing geometry optimizations from various starting structures, it is possible to locate the stable conformations (energetic minima) of the molecule.

The two most common non-planar conformations of the cyclopentane ring are the "envelope" and the "twist" (or "half-chair"). masterorganicchemistry.comscribd.com In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane. In the twist conformation, three atoms are in a plane, with the other two displaced on opposite sides of the plane. The substitution pattern on the this compound ring will dictate the relative energies of these conformers.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), are often employed for their balance of computational cost and accuracy in predicting molecular structures and thermochemical properties. scirp.orgscirp.org A systematic conformational search would likely reveal several low-energy structures corresponding to different arrangements of the methyl and ethanol (B145695) substituents on the various envelope and twist conformations of the cyclopentane ring. The relative energies of these conformers are influenced by a combination of angle strain, torsional strain, and non-bonded steric interactions.

Below is a hypothetical data table illustrating the kind of results that would be obtained from DFT calculations on the low-energy conformers of this compound.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

| Conformer | Ring Pucker | Substituent Orientations | Relative Energy (kcal/mol) |

| I | Envelope (C3-endo) | Equatorial-like CH₂CH₂OH | 0.00 |

| II | Twist (C2-C3) | Axial-like CH₂CH₂OH | 0.85 |

| III | Envelope (C2-endo) | Equatorial-like CH₂CH₂OH | 1.20 |

| IV | Twist (C1-C2) | Axial-like CH₂CH₂OH | 1.95 |

Note: The data in this table is illustrative and intended to represent the type of output from computational studies.

The total strain energy of a cycloalkane is a combination of angle strain (deviation from ideal sp³ bond angles), torsional strain (eclipsing interactions between adjacent bonds), and steric strain (repulsive interactions between non-bonded atoms). fiveable.me While a planar cyclopentane would have minimal angle strain, it would suffer from significant torsional strain due to ten pairs of eclipsed C-H bonds. libretexts.org To relieve this, the ring puckers into the envelope and twist conformations.

Computational analysis allows for the quantification of these effects. For instance, Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions that contribute to stability, while Atoms in Molecules (AIM) theory can characterize the nature and strength of non-bonded interactions. researchgate.net These analyses would likely show that the most stable conformers of this compound are those that minimize gauche interactions between the bulky substituents and avoid eclipsing interactions along the C-C bonds of the ring.

Molecular Dynamics Simulations for Intramolecular Reorganization and Torsional Energetics of this compound

While quantum chemical calculations provide static pictures of the energetic minima, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. youtube.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and the transitions between different conformers.

For this compound, an MD simulation would reveal the pseudorotation of the cyclopentane ring, a process where the pucker moves around the ring, rapidly interconverting envelope and twist forms. acs.org The simulation would also show the rotation around the C-C and C-O bonds of the ethanol substituent.

By analyzing the trajectory of an MD simulation, it is possible to construct a Ramachandran-like plot for the key dihedral angles of the molecule, revealing the populated conformational states and the energy barriers between them. This information is crucial for understanding the flexibility of the molecule and the timescales of different intramolecular motions. The torsional energetics, particularly for the rotation of the ethanol side chain, would be influenced by hydrogen bonding possibilities, either intramolecularly or with a solvent, if present in the simulation.

Elucidation of Reaction Mechanisms in this compound Synthesis via Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those that could be used to synthesize this compound. nih.govresearchgate.net A plausible synthetic route could involve the Grignard reaction of a suitable cyclopentanone (B42830) precursor with an appropriate Grignard reagent, followed by the addition of the remaining substituents.

For any proposed reaction step, computational methods can be used to locate the transition state (TS), which is the highest energy point along the reaction pathway. acs.org The TS is a first-order saddle point on the potential energy surface, with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For example, in a Grignard addition to a 2,2,3-trimethylcyclopentanone, the transition state would involve the formation of a new carbon-carbon bond as the nucleophilic Grignard reagent attacks the carbonyl carbon. DFT calculations can be used to optimize the geometry of this transition state and to verify its nature by frequency analysis. The structure of the TS would reveal the preferred direction of nucleophilic attack (i.e., from the less sterically hindered face of the cyclopentanone ring), thus explaining the stereochemical outcome of the reaction.

Once the reactants, products, and transition state have been identified, the entire reaction coordinate can be mapped. This is often done using Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path downhill from the transition state to the reactants and products. This confirms that the identified TS indeed connects the desired reactants and products.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. acs.org This value is a key determinant of the reaction rate. By calculating the energy barriers for different possible reaction pathways, it is possible to predict which pathway is kinetically favored. For the synthesis of this compound, this could involve comparing the barriers for different orders of adding the substituents or for different reagents.

Table 2: Hypothetical Energy Barriers for a Key Synthetic Step of this compound

| Reaction Step | Reactants | Products | Transition State | Activation Energy (kcal/mol) |

| Grignard Addition | 2,2,3-trimethylcyclopentanone + Ethylmagnesium bromide | Intermediate alkoxide | [Et---C(O)---MgBr] complex | 15.2 |

| Protonation | Intermediate alkoxide + H₃O⁺ | This compound | Proton transfer TS | 2.5 |

Note: The data in this table is illustrative and intended to represent the type of output from computational studies.

Computational Prediction of Spectroscopic Parameters for this compound Isomers

The in-silico prediction of spectroscopic parameters for molecules like this compound and its isomers has become an indispensable tool in chemical research. These computational methods not only aid in the structural elucidation of newly synthesized compounds but also provide deep insights into their electronic and conformational properties. By simulating nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra, researchers can often distinguish between closely related isomers and conformers, a task that can be challenging to achieve through experimental means alone.

Methodologies for NMR Chemical Shift Prediction

The prediction of NMR chemical shifts through computational chemistry has evolved into a highly accurate and reliable practice. The primary approach involves quantum mechanical calculations, most notably using Density Functional Theory (DFT), to determine the magnetic shielding tensors of nuclei within a molecule. mdpi.comrsc.org The chemical shift (δ) is then calculated by comparing the isotropic shielding constant (σ) of a nucleus in the molecule of interest to the shielding constant of a reference compound, typically tetramethylsilane (B1202638) (TMS).

For a molecule such as this compound, the first step in predicting its NMR spectrum is to determine the molecule's three-dimensional structure. This is achieved through geometry optimization, where computational methods find the lowest energy conformation of the molecule. Given the flexibility of the cyclopentane ring and the rotational freedom of the ethanol side chain and methyl groups, the molecule can exist in several stable conformations (conformers). Each of these conformers will have a slightly different set of NMR chemical shifts. Therefore, a thorough conformational search is crucial. github.ionih.gov

Once the various low-energy conformers are identified, their geometries are optimized using a selected DFT functional and basis set. A variety of functionals, such as B3LYP, PBE0, and ωB97XD, are commonly employed for this purpose. mdpi.comnih.gov The choice of basis set, for instance, 6-31G(d,p) or a larger one like 6-311+G(2d,p), also plays a significant role in the accuracy of the final prediction. mdpi.comnih.gov

Following geometry optimization, the NMR shielding constants are calculated for each nucleus in each conformer, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov To account for solvent effects, which can significantly influence chemical shifts, these calculations are frequently performed using an implicit solvation model, such as the Polarizable Continuum Model (PCM). github.io

The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers. github.io This approach provides a spectrum that represents the dynamic conformational equilibrium of the molecule in solution. The accuracy of these predictions can be very high, with reported mean absolute errors for ¹H NMR shifts often below 0.1 ppm. github.io

Hypothetical Data for NMR Chemical Shift Prediction:

To illustrate the output of such a computational study, the following table presents hypothetical ¹H NMR chemical shift predictions for a plausible low-energy conformer of (1R,2R,3R)-2,2,3-trimethylcyclopentane-1-ethanol. The calculations would be performed at a specified level of theory, for example, GIAO/B3LYP/6-311+G(2d,p) with a PCM solvent model for chloroform.

| Proton Assignment | Hypothetical Calculated Chemical Shift (δ, ppm) |

| CH-OH | 3.65 |

| CH₂-OH | 3.50 |

| CH (Position 1) | 1.85 |

| CH (Position 3) | 1.70 |

| CH₂ (Position 4) | 1.55, 1.35 |

| CH₂ (Position 5) | 1.60, 1.40 |

| CH₃ (at Position 3) | 0.95 |

| CH₃ (syn to ethanol) | 0.90 |

| CH₃ (anti to ethanol) | 0.85 |

This table is for illustrative purposes only. The values are not from a published study on this specific molecule.

Vibrational Spectroscopy (IR/Raman) Frequency Calculations

Computational methods are also extensively used to predict the vibrational spectra (Infrared and Raman) of molecules. These predictions are vital for identifying functional groups and understanding the vibrational modes of a molecule, which are sensitive to its structure and bonding. cardiff.ac.uknih.gov

The standard approach for calculating vibrational frequencies is based on the harmonic approximation. After the molecule's geometry has been optimized to an energy minimum, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms, which forms the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each frequency). wisc.edu

For a molecule like this compound, the predicted IR and Raman spectra would reveal characteristic vibrational modes. For example, the O-H stretching vibration of the alcohol group would be expected in the 3300-3600 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear around 2850-3000 cm⁻¹. The region from 1000-1500 cm⁻¹, often called the fingerprint region, would contain a complex series of bands corresponding to C-C stretching and various bending vibrations of the cyclopentane ring and its substituents.

The same level of theory (DFT functional and basis set) used for geometry optimization is typically employed for the frequency calculations. nih.gov The B3LYP functional is a popular choice for this purpose. nih.gov The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. To improve agreement with experimental data, it is common practice to apply a scaling factor to the calculated frequencies.

The calculation not only provides the frequencies but also the intensities for IR absorption and Raman scattering. cardiff.ac.ukyoutube.com IR intensities are related to the change in the molecule's dipole moment during a vibration, while Raman intensities depend on the change in its polarizability. youtube.com This allows for the simulation of the entire spectrum, which can be directly compared with experimental results. unito.it

Hypothetical Data for Vibrational Frequency Calculation:

The following table provides a hypothetical selection of calculated vibrational frequencies for a conformer of this compound, illustrating the kind of data obtained from a DFT frequency calculation.

| Vibrational Mode | Hypothetical Scaled Frequency (cm⁻¹) | Predicted Intensity (IR) | Predicted Intensity (Raman) |

| O-H Stretch | 3450 | Strong | Weak |

| Asymmetric CH₃ Stretch | 2960 | Medium | Medium |

| Symmetric CH₂ Stretch | 2870 | Medium | Strong |

| CH₂ Scissoring | 1465 | Medium | Medium |

| C-O Stretch | 1050 | Strong | Weak |

| Cyclopentane Ring Bend | 850 | Weak | Medium |

This table is for illustrative purposes only. The values are not from a published study on this specific molecule.

Sophisticated Analytical Methodologies for Research on 2,2,3 Trimethylcyclopentaneethanol

Advanced Chromatographic Separation Techniques for 2,2,3-Trimethylcyclopentaneethanol Stereoisomers and Impurities

Chromatographic techniques are fundamental in isolating this compound from reaction mixtures and separating its various stereoisomers. Given the chiral nature of the molecule, specialized approaches are required to achieve complete resolution.

The presence of multiple chiral centers in this compound means it can exist as several stereoisomers. The separation of these enantiomers and diastereomers is a significant challenge that is addressed by chiral High-Performance Liquid Chromatography (HPLC). chiralpedia.com This technique relies on the use of Chiral Stationary Phases (CSPs) that create a chiral environment, allowing for differential interaction with each enantiomer. mz-at.de

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for the resolution of a broad range of chiral compounds, including alcohols. nih.govresearchgate.netmdpi.com Derivatives such as tris(3,5-dimethylphenylcarbamate) on both cellulose and amylose backbones have demonstrated broad enantiorecognition abilities. researchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times. chromatographyonline.com

Cyclodextrin-based CSPs are another important class, where the chiral analyte forms an inclusion complex with the cyclodextrin (B1172386) cavity. sigmaaldrich.com The choice between normal-phase, reversed-phase, or polar organic mobile phases can significantly influence the selectivity and resolution of the separation. researchgate.netchromatographyonline.com For a compound like this compound, a systematic screening of various CSPs and mobile phase compositions would be essential to develop a successful separation method.

Table 1: Representative Chiral HPLC Conditions for Separation of Cyclic Alcohol Enantiomers

| Parameter | Condition 1: Normal Phase | Condition 2: Reversed Phase |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(5-chloro-2-methylphenyl carbamate) |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 3 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Acetonitrile / Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 210 nm | UV at 210 nm |

Assessing the purity of this compound and identifying potential impurities from its synthesis requires highly sensitive and selective analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for analyzing volatile and semi-volatile compounds. nih.gov A sample of this compound can be injected into the GC, where it is vaporized and separated from impurities based on boiling point and column interaction. The separated components then enter the mass spectrometer, which provides mass information for identification. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) coupled with GC or LC offers the advantage of providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of impurities, greatly aiding in their structural identification. chromatographyonline.com LC-MS is particularly useful if the impurities are less volatile or thermally labile. nih.gov Potential impurities could include unreacted starting materials, by-products from side reactions, or residual solvents.

Table 2: Potential Impurities in this compound Synthesis and their Analysis by GC-MS

| Potential Impurity | Chemical Formula | Likely Origin | GC-MS Detection |

| 2,2,3-Trimethylcyclopentanone | C₈H₁₄O | Incomplete reduction of ketone precursor | Detectable as a distinct peak with a unique mass spectrum. |

| 1,2,3-Trimethylcyclopentene | C₈H₁₄ | Dehydration side-product | Elutes earlier than the alcohol; identified by its molecular ion. |

| Residual Toluene | C₇H₈ | Reaction solvent | Appears as a sharp, early-eluting peak with a characteristic m/z of 91. |

| Diethyl Ether | C₄H₁₀O | Extraction solvent | Very volatile, early-eluting peak with characteristic fragments. |

Mass Spectrometry for Mechanistic Pathway Elucidation in this compound Reactions

Mass spectrometry is a powerful tool not only for identification but also for probing the intricate details of chemical reactions. By analyzing fragment ions and using isotopic labels, researchers can deduce the pathways through which molecules like this compound are formed or transformed.

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint. For cyclic alcohols like this compound, the molecular ion peak (M⁺) may be weak or absent. mdpi.comu-szeged.hu

The fragmentation is typically governed by the stability of the resulting carbocations and neutral losses. Key fragmentation pathways for this compound would include:

Dehydration: Loss of a water molecule (H₂O), leading to a prominent peak at M-18. researchgate.netresearchgate.net

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, which can result in the loss of the ethyl group or cleavage of the bond connecting the side chain to the ring. researchgate.net

Ring Cleavage: The cyclopentane (B165970) ring can open and subsequently fragment, often leading to the loss of ethene (C₂H₄, 28 Da). docbrown.infoyoutube.com

Loss of Methyl Groups: Cleavage of the methyl groups from the ring is also expected.

Analyzing these fragments allows for the confirmation of the compound's structural connectivity.

Table 3: Predicted Electron Ionization Mass Spectrometry Fragments for this compound (Molecular Weight: 142.25 g/mol )

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Origin of Fragment |

| 127 | [M - CH₃]⁺ | Loss of a methyl radical |

| 124 | [M - H₂O]⁺ | Loss of water (dehydration) |

| 113 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the side chain (alpha-cleavage) |

| 99 | [M - C₃H₇]⁺ | Loss of a propyl radical (ring fragmentation) |

| 97 | [M - CH₂CH₂OH]⁺ | Loss of the ethanol (B145695) side chain |

| 83 | [C₆H₁₁]⁺ | Cyclopentyl ring fragment after loss of side chain and methyl group |

| 57 | [C₄H₉]⁺ | Complex ring cleavage fragment |

Isotopic labeling is a sophisticated technique used to trace the path of atoms through a reaction mechanism. wikipedia.orgias.ac.innumberanalytics.com By strategically replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with deuterium (B1214612), ²H or D), scientists can follow the label's position in the products and intermediates. researchgate.net

For instance, to study the mechanism of a dehydration reaction of this compound, one could synthesize a version of the molecule where the hydrogen on the alcohol's oxygen is replaced with deuterium (forming an -OD group). If the reaction proceeds, the location of the deuterium in the products or its presence in the eliminated water (as HDO) can be determined by mass spectrometry. This provides definitive evidence about which hydrogen atoms are involved in specific bond-breaking and bond-forming steps. nih.govnih.gov Similarly, labeling the carbon alpha to the hydroxyl group with ¹³C could provide insights into rearrangement reactions. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed three-dimensional structure and stereochemistry of organic molecules. A full suite of NMR experiments is necessary to unambiguously assign the complex structure of this compound.

1D NMR experiments like ¹H and ¹³C NMR provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.comrsc.org The number of signals, their chemical shifts, and splitting patterns from spin-spin coupling give clues about the molecular framework.

2D NMR experiments are essential for piecing together the full structure.

COSY (Correlation Spectroscopy) reveals which protons are coupled to each other (i.e., are on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (typically 2-3 bonds away), which is critical for connecting different parts of the molecule, such as the methyl groups to the cyclopentane ring.

For stereochemical assignment, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is paramount. acdlabs.comyoutube.comlibretexts.org NOESY detects protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org By observing NOE correlations between the protons of the methyl groups and protons on the cyclopentane ring, one can determine their relative orientation (i.e., whether they are on the same face, cis, or opposite faces, trans, of the ring). This is indispensable for distinguishing between the different possible diastereomers of this compound.

Table 4: Hypothetical ¹H and ¹³C NMR Data for a Stereoisomer of this compound in CDCl₃

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Key HMBC Correlations | Key NOESY Correlations |

| C1 | ~45.2 | ~1.85 | m | C2, C5, C6, C7, C8 | H-5, H-6 |

| C2 | ~50.1 | - | - | - | - |

| C3 | ~42.5 | ~1.95 | m | C2, C4, C5, C9 | H-4, H-9 |

| C4 | ~35.8 | ~1.60 / 1.40 | m | C3, C5 | H-3, H-5 |

| C5 | ~30.5 | ~1.55 / 1.35 | m | C1, C4 | H-1, H-4 |

| C6 (-CH₂OH) | ~60.3 | ~3.65 | t | C1, C7 | H-1, H-7 |

| C7 (-CH₂OH) | ~25.4 | ~1.50 | m | C1, C6 | H-6 |

| C8 (2-CH₃) | ~28.1 | ~0.95 | s | C1, C2, C3 | H-1, H-3 |

| C9 (3-CH₃) | ~20.5 | ~1.05 | d | C2, C3, C4 | H-3, H-4 |

| OH | - | ~1.70 | br s | - | H-6 |

Application of Advanced 2D and 3D NMR Experiments (e.g., NOESY, COSY, HSQC, HMBC) for Complex Structural Elucidation

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound is the primary step in its structural confirmation. While 1D NMR provides initial information, complex molecules often exhibit signal overlap, necessitating the use of multidimensional NMR experiments.

Correlation Spectroscopy (COSY) is instrumental in identifying proton-proton (¹H-¹H) coupling networks within a molecule. In the case of this compound, a COSY spectrum would reveal correlations between adjacent protons, allowing for the tracing of the carbon backbone. For instance, the protons of the ethyl group would show clear cross-peaks, as would the protons on the cyclopentane ring that are vicinally coupled.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. thegoodscentscompany.com This experiment is pivotal for assigning the carbon signals based on their attached protons. Each CH, CH₂, and CH₃ group in this compound would produce a distinct cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons, typically over two to three bonds. docbrown.info This is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments. For this compound, HMBC would be crucial for confirming the connectivity of the trimethylated cyclopentane ring to the ethanol side chain. For example, correlations would be expected between the protons of the methyl groups and the quaternary carbon at position 2, as well as the carbon at position 3 of the cyclopentane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a through-space correlation technique that provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is essential for determining the stereochemistry of the molecule. For this compound, NOESY experiments would help to establish the relative orientation of the three methyl groups on the cyclopentane ring and the ethanol substituent.

To illustrate the expected correlations from these experiments, hypothetical data tables are presented below. Please note that this data is illustrative and based on the known structure of this compound, as specific experimental data is not publicly available.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) (Multiplicity) | ¹³C Chemical Shift (ppm) |

| 1' | 3.65 (t) | 60.5 |

| 2' | 1.55 (q) | 38.0 |

| 1 | 1.80 (m) | 45.0 |

| 2 | - | 42.0 |

| 3 | 1.90 (m) | 50.0 |

| 4 | 1.40 (m) | 25.0 |

| 5 | 1.60 (m) | 35.0 |

| 6 (2-CH₃) | 0.95 (s) | 28.0 |

| 7 (2-CH₃) | 0.90 (s) | 27.5 |

| 8 (3-CH₃) | 1.05 (d) | 20.0 |

Hypothetical 2D NMR Correlations for this compound

| Proton(s) | COSY Correlations (with Protons at) | HMBC Correlations (with Carbons at) | NOESY Correlations (with Protons at) |

| H-1' | H-2' | C-2', C-1 | H-2', H-1 |

| H-2' | H-1', H-1 | C-1', C-1, C-2, C-5 | H-1', H-1, H-5 |

| H-1 | H-2', H-5 | C-2', C-2, C-5 | H-2', H-5, H-6, H-7 |

| H-3 | H-4, H-8 | C-2, C-4, C-5, C-8 | H-4, H-8, H-7 |

| H-4 | H-3, H-5 | C-3, C-5 | H-3, H-5 |

| H-5 | H-1, H-4 | C-1, C-3, C-4 | H-1, H-4, H-6 |

| H-6 | - | C-1, C-2, C-7 | H-1, H-5, H-7 |

| H-7 | - | C-1, C-2, C-6 | H-3, H-6 |

| H-8 | H-3 | C-2, C-3, C-4 | H-3 |

Solid-State NMR Approaches for Crystalline Forms or Adsorbed States

While solution-state NMR provides detailed information about the structure of a molecule in an isotropic environment, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of molecules in their solid form, be it crystalline or amorphous. For this compound, ssNMR could be employed to study its properties in a solid state, which can differ significantly from its solution-state behavior.

The primary challenge in ssNMR is the presence of large anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, which lead to broad, often featureless, spectral lines. Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra.

Cross-Polarization Magic Angle Spinning (CP-MAS) is a standard ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C by transferring polarization from abundant nuclei like ¹H. A ¹³C CP-MAS spectrum of solid this compound would provide information about the number of crystallographically inequivalent carbon sites in the unit cell. Polymorphism, the ability of a compound to exist in multiple crystalline forms, could be readily identified by the appearance of different sets of carbon signals in the ssNMR spectra of different batches or preparations.

Furthermore, ssNMR can be used to probe intermolecular interactions. For instance, through-space dipolar coupling measurements can provide precise internuclear distances between specific atoms in the solid state. This information would be invaluable for understanding the packing of this compound molecules in a crystal lattice and for identifying intermolecular hydrogen bonding involving the hydroxyl group.

In an adsorbed state, for example, on a catalytic surface, ssNMR can provide details about the orientation and conformation of the adsorbed molecule. This would be crucial for understanding its reactivity in heterogeneous catalysis. By studying the changes in the chemical shifts and dynamics of this compound upon adsorption, one can gain insights into the nature of the surface-adsorbate interactions.

Reactivity and Mechanistic Transformations of 2,2,3 Trimethylcyclopentaneethanol

Functional Group Interconversions of the Ethanol (B145695) Moiety in 2,2,3-Trimethylcyclopentaneethanol

The primary alcohol group is the most reactive site in this compound, making it amenable to a variety of functional group interconversions, including oxidation, esterification, and conversion to alkyl halides.

Oxidation: The ethanol moiety can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. Mild oxidizing agents will typically yield the aldehyde, 2,2,3-trimethylcyclopentane-1-carbaldehyde nih.gov, whereas stronger agents will lead to the corresponding carboxylic acid.

| Reagent | Product | Reaction Type |

| Pyridinium chlorochromate (PCC) | 2,2,3-Trimethylcyclopentane-1-carbaldehyde | Mild Oxidation |

| Dess-Martin periodinane | 2,2,3-Trimethylcyclopentane-1-carbaldehyde | Mild Oxidation |

| Chromium trioxide (CrO₃) in acid | 2,2,3-Trimethylcyclopentanecarboxylic acid | Strong Oxidation |

| Potassium permanganate (KMnO₄) | 2,2,3-Trimethylcyclopentanecarboxylic acid | Strong Oxidation |

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids to form esters in a condensation reaction known as Fischer esterification. youtube.comyoutube.com The reaction is an equilibrium process where water is eliminated. youtube.commasterorganicchemistry.com To favor the formation of the ester, water is typically removed as it is formed. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. masterorganicchemistry.com

| Carboxylic Acid | Ester Product |

| Acetic Acid | 2-(2,2,3-Trimethylcyclopentyl)ethyl acetate |

| Propanoic Acid | 2-(2,2,3-Trimethylcyclopentyl)ethyl propanoate |

| Benzoic Acid | 2-(2,2,3-Trimethylcyclopentyl)ethyl benzoate |

Conversion to Halides: The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group to facilitate substitution reactions. youtube.com Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can effectively convert the alcohol into the corresponding alkyl chloride or alkyl bromide. libretexts.org These reactions are particularly effective for primary and secondary alcohols and typically proceed via an Sₙ2 mechanism, minimizing the risk of carbocation rearrangements. libretexts.org

Cyclopentane (B165970) Ring Modifications and Rearrangements Involving this compound Derivatives

Under conditions that promote the formation of a carbocation, derivatives of this compound can undergo skeletal rearrangements. A common class of such reactions is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbocation center. wikipedia.orglscollege.ac.in

For a derivative of this compound, a plausible rearrangement pathway could be initiated by the acid-catalyzed dehydration of the alcohol. This process would involve:

Protonation of the hydroxyl group to form a good leaving group (water). slideshare.net

Loss of water to form an initial primary carbocation.

A rapid 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. The driving force for this intramolecular rearrangement is the formation of a more stable carbocation intermediate. scribd.com

Deprotonation from an adjacent carbon to yield a variety of rearranged alkene products.

This type of rearrangement is frequently observed in the chemistry of bicyclic terpenes, which often contain similarly substituted ring systems. lscollege.ac.in The relief of ring strain can also be a driving force for such rearrangements. libretexts.org

| Initial Carbocation | Migrating Group | Rearranged Carbocation | Potential Alkene Product(s) |

| 2-(2,2,3-Trimethylcyclopentyl)ethyl cation (Primary) | Hydride from C1 | 1-Ethyl-2,2,3-trimethylcyclopentyl cation (Tertiary) | 1-Ethyl-2,3,3-trimethylcyclopent-1-ene |

| 2-(2,2,3-Trimethylcyclopentyl)ethyl cation (Primary) | Methyl group from C2 | 1-(1,1,2-Trimethylpropyl)cyclopentyl cation (Tertiary) | 1-(1-Methylethylidene)-2,2-dimethylcyclopentane |

Investigations into the Degradation Pathways of this compound in Model Systems

The degradation of this compound, particularly in environmental or biological systems, can be inferred from studies on structurally related compounds like alkylcycloalkanes and other terpene alcohols. nih.gov Microbial degradation is a primary pathway for the mineralization of such compounds. nih.gov

In aerobic environments, microorganisms typically initiate the degradation of primary alcohols by oxidizing them to their corresponding carboxylic acids. dtic.mil Following this initial oxidation, a common pathway for alkylated hydrocarbons involves β-oxidation of the side chain. nih.gov For 2,2,3-trimethylcyclopentanecarboxylic acid (the oxidized product), the degradation would likely proceed through pathways established for other cycloalkane carboxylic acids. These pathways can involve cleavage of the cyclopentane ring. Studies have shown that methyl substitutions on cycloalkane rings can increase their resistance to microbial degradation compared to their unsubstituted counterparts. nih.gov

In anoxic environments, the degradation of cyclic terpenes is also possible, though the initial activation steps differ from aerobic pathways and may involve reactions like the addition of water across double bonds if unsaturation is introduced. scispace.com

Plausible Aerobic Degradation Steps:

Initial Oxidation: this compound is oxidized by microbial alcohol dehydrogenases to 2,2,3-trimethylcyclopentanecarboxylic acid.

CoA Ligation: The resulting carboxylic acid is activated by conversion to its Coenzyme A (CoA) thioester.

Ring Cleavage: Enzymatic processes lead to the opening of the cyclopentane ring, often following hydroxylation or other functionalization.

Metabolism: The resulting acyclic intermediates are further broken down via pathways like β-oxidation to yield central metabolites such as acetyl-CoA, which can enter the citric acid cycle. nih.gov

Heteroatom Incorporation and Ring Expansion/Contraction Studies on the this compound Core

The incorporation of heteroatoms such as nitrogen and sulfur into the this compound framework can be achieved through standard synthetic organic methodologies, typically involving the conversion of the hydroxyl group into a more suitable leaving group.

Nitrogen Incorporation: A common strategy to introduce a nitrogen atom is to first convert the alcohol into an alkyl halide or a sulfonate ester (e.g., tosylate). This derivative can then undergo nucleophilic substitution with a nitrogen-containing nucleophile. For instance, reaction with sodium azide (NaN₃) followed by reduction of the resulting azide would yield the corresponding primary amine, 2-(2,2,3-trimethylcyclopentyl)ethan-1-amine. The synthesis of various nitrogen-containing heterocyclic compounds often utilizes such functionalized building blocks. nih.govrasayanjournal.co.in

Sulfur Incorporation: Similarly, sulfur can be introduced by reacting the corresponding alkyl halide or tosylate with a sulfur nucleophile. Reaction with sodium hydrosulfide (NaSH) would yield the thiol, while reaction with a sodium thiolate (NaSR) would produce a thioether. The synthesis of sulfur-containing heterocycles is an active area of research due to their presence in many biologically active molecules. nih.govresearchgate.net

| Leaving Group | Nucleophile | Incorporated Heteroatom Product |

| -Br or -OTs | NaN₃ then H₂/Pd | 2-(2,2,3-Trimethylcyclopentyl)ethan-1-amine |

| -Br or -OTs | NaSH | 2-(2,2,3-Trimethylcyclopentyl)ethane-1-thiol |

| -Br or -OTs | NaSCH₃ | Methyl (2-(2,2,3-trimethylcyclopentyl)ethyl) sulfide |

Ring Expansion/Contraction: Ring expansion could occur as a consequence of the carbocation rearrangements discussed in section 5.2. If a bond within the cyclopentane ring migrates to an adjacent exocyclic carbocation, a six-membered ring can be formed. libretexts.org This type of rearrangement is a known pathway for expanding strained four- and five-membered rings. For example, formation of a carbocation at the carbon adjacent to the ring could trigger the migration of a C-C bond from the ring, resulting in a substituted cyclohexane derivative.

Rational Derivatization Strategies and Analogue Design in 2,2,3 Trimethylcyclopentaneethanol Research

Introduction of Diverse Functionalities onto the 2,2,3-Trimethylcyclopentaneethanol Scaffold for Probing Chemical Interactions

The introduction of varied functional groups onto a core molecular structure is a fundamental strategy in medicinal chemistry and materials science to probe and understand chemical and biological interactions. This process allows researchers to systematically alter properties such as polarity, reactivity, and binding affinity. For instance, the introduction of amino and carboxyl groups onto polymer surfaces has been shown to be effective for protein immobilization. nih.gov However, specific examples of applying these techniques to the this compound scaffold are not documented in the available research. The parent compound is a cycloalkane with an ethanol (B145695) side chain, presenting a hydrocarbon backbone and a primary alcohol as sites for potential modification. ontosight.ai

Development of Libraries of this compound Derivatives for Academic Screening in Catalyst Discovery or Materials Science

The creation of compound libraries, often containing a large number of structurally related molecules, is a powerful tool for high-throughput screening in drug discovery, catalyst development, and materials science. Automated synthesis platforms have enabled the rapid production of such libraries, for example, a 96-member library of triazole derivatives was synthesized using a solid-phase supported copper catalyst. nih.govmdpi.com This approach allows for the efficient exploration of a wide chemical space. Nevertheless, there is no evidence in the current body of scientific literature to suggest that a library of this compound derivatives has been specifically developed for academic screening in catalyst discovery or materials science. The potential of this unique cyclopentane (B165970) derivative in these fields remains an unexplored area of research.

Broader Academic Implications and Future Research Trajectories for 2,2,3 Trimethylcyclopentaneethanol

Contributions of 2,2,3-Trimethylcyclopentaneethanol Studies to Fundamental Principles of Organic Synthesis and Stereochemistry

The synthesis and stereochemical analysis of this compound and related structures provide significant insights into core principles of organic chemistry. The preparation of this compound can be approached through various synthetic routes, including the reduction of corresponding ketones or aldehydes, or the reaction of cyclopentane (B165970) derivatives. ontosight.ai These syntheses often serve as practical examples for understanding reaction mechanisms and the strategic construction of complex molecules. For instance, the synthesis of substituted cyclopentanes is crucial in the development of certain pharmaceuticals and bioactive compounds. ontosight.ai

A key aspect of this compound's chemistry is its stereochemistry. The molecule possesses multiple chiral centers, leading to the possibility of various stereoisomers. khanacademy.orgwikipedia.org The study of these isomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms, is fundamental to understanding the three-dimensional nature of molecules. wikipedia.org Techniques for assigning the absolute configuration of these stereocenters, such as the Cahn-Ingold-Prelog priority rules, are essential tools in stereochemical analysis. wikipedia.orgyoutube.com The presence of a cyclopentane ring introduces concepts of conformational analysis, as the ring can adopt various non-planar conformations to relieve steric strain.

Furthermore, the synthesis of complex branched alcohols like this compound often involves reactions that are highly sensitive to steric hindrance. The bulky trimethyl-substituted cyclopentyl group can significantly influence the reactivity of the ethanol (B145695) side chain, providing a model for studying the effects of steric bulk on reaction outcomes. This has implications for the development of regioselective and stereoselective synthetic methods. The regio- and stereospecific synthesis of related structures, such as 1,3-dienes, is of great importance due to their prevalence in biologically active natural products. nih.gov

Interdisciplinary Research Synergies: Connecting this compound Chemistry with Advanced Materials Science or Analytical Method Development

The unique structural features of this compound and similar alicyclic alcohols create opportunities for interdisciplinary research, particularly in materials science and analytical chemistry.

In materials science , the incorporation of well-defined alicyclic structures into polymers or other materials can impart specific properties. The rigid and compact nature of the trimethylcyclopentyl group could influence the thermal properties, mechanical strength, and morphology of materials. For instance, cycloalkane derivatives are of interest for their potential applications in this field. ontosight.ai The hydroxyl group of this compound provides a reactive handle for polymerization or for grafting onto surfaces to modify their properties.

In the realm of analytical method development , the separation and identification of the various stereoisomers of this compound present a significant challenge that drives innovation. The development of advanced chromatographic techniques, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), is often necessary to resolve enantiomers and diastereomers. env.go.jp Mass spectrometry (MS) coupled with these separation techniques is crucial for the structural elucidation of these complex molecules. env.go.jp The fragmentation patterns observed in mass spectra can provide valuable information about the substitution pattern and stereochemistry of the molecule. The need to analyze such complex mixtures pushes the boundaries of analytical instrumentation and data analysis.

Emerging Methodologies and Technologies Applicable to Research on Complex Branched Alcohols and Alicyclic Systems

The study of complex molecules like this compound benefits from and contributes to the development of new synthetic and analytical technologies.

Emerging Synthetic Methodologies: Recent advances in catalysis offer new ways to synthesize branched alcohols and alicyclic systems with high efficiency and selectivity. For example, nickel-catalyzed reactions have been developed for the allylation of imines using allylic alcohols as pro-nucleophiles, a method that can create complex homoallylic amines with high regio- and diastereoselectivity. acs.orgacs.org Such methods could be adapted for the synthesis of derivatives of this compound. Furthermore, flow chemistry is an emerging technology that allows for the safe and efficient synthesis of molecules, even those involving hazardous intermediates or reaction conditions. rsc.org This approach could be particularly useful for scaling up the synthesis of complex alicyclic compounds.

Advanced Analytical Technologies: Modern spectroscopic techniques are indispensable for the characterization of complex branched alcohols. Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, for instance, is a powerful tool for elucidating the intricate connectivity and stereochemistry of molecules like this compound. Computational chemistry and molecular modeling are also becoming increasingly important for predicting the stable conformations of alicyclic rings and for understanding the stereochemical outcomes of reactions.

Unaddressed Research Challenges and Prospective Directions in the Academic Study of this compound

Despite the insights gained from studying this compound and related compounds, several research challenges and future directions remain.

Unaddressed Research Challenges:

Stereocontrolled Synthesis: The development of highly stereoselective syntheses of all possible stereoisomers of this compound remains a significant challenge. Achieving complete control over the stereochemistry at each chiral center requires sophisticated synthetic strategies.

Conformational Analysis: A detailed understanding of the conformational preferences of the cyclopentane ring and its influence on the reactivity of the ethanol side chain is still an area for further investigation. The interplay between the multiple methyl substituents and the ethanol group can lead to complex conformational landscapes.

Structure-Property Relationships: A systematic study of how the specific stereochemistry of this compound isomers influences their physical and chemical properties is lacking. Such studies would be valuable for designing molecules with tailored properties for specific applications.

Prospective Research Directions:

Catalytic Asymmetric Synthesis: The application of modern catalytic asymmetric methods to the synthesis of enantiomerically pure isomers of this compound would be a major advancement.

Biocatalysis: The use of enzymes as catalysts could offer a green and highly selective route to specific stereoisomers of this alcohol. Enzymes often exhibit exquisite stereoselectivity that is difficult to achieve with traditional chemical methods.

Advanced Materials Applications: Exploring the use of this compound and its derivatives as building blocks for novel polymers, liquid crystals, or functional materials is a promising area of research. The unique alicyclic structure could lead to materials with interesting and useful properties.

Biological Activity Screening: While not the focus of this article, a logical extension of the chemical research would be to investigate the potential biological activities of the different stereoisomers of this compound. The stereochemistry of a molecule is often critical for its biological function. wikipedia.org

Table of Compound Names

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity of 2,2,3-Trimethylcyclopentaneethanol in synthetic chemistry research?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques for assessing purity. GC-MS is particularly useful for detecting volatile impurities in fragrance-related compounds, while NMR confirms structural integrity by identifying methyl group environments. Cross-referencing with the International Fragrance Association (IFRA) standards ensures alignment with industry protocols for quality control .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adhere to guidelines from the Research Institute for Fragrance Materials (RIFM) safety assessments, including the use of nitrile or neoprene gloves to prevent dermal exposure. Ensure proper ventilation in workspaces and avoid contact with incompatible reagents (e.g., strong oxidizers). Safety Data Sheets (SDS) should be consulted for specific handling instructions, including spill management and waste disposal .

Q. What regulatory frameworks govern the use of this compound in fragrance-related research?

- Methodological Answer : Compliance with IFRA Standards (up to the 50th Amendment) is mandatory for fragrance applications. Researchers must verify permissible exposure limits and restricted use cases through the RIFM Safety Assessment database. Documentation should include batch-specific purity data and toxicological profiles to meet global regulatory requirements .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., boiling points, enthalpies) for this compound across studies?

- Methodological Answer : Cross-validate data using the NIST Chemistry WebBook and replicate experimental conditions (e.g., pressure, solvent systems) to identify discrepancies. For phase-change properties, ensure calibration of instruments (e.g., differential scanning calorimetry) and compare results with deuterated analogs or structurally similar compounds to isolate confounding variables .

Q. What strategies are effective for addressing stereochemical challenges in synthesizing chiral derivatives of this compound?

- Methodological Answer : Employ chiral chromatography (e.g., HPLC with chiral stationary phases) to separate enantiomers. For asymmetric synthesis, use catalysts like ruthenium-based complexes to control stereoselectivity at the cyclopentene ring. Computational modeling (e.g., density functional theory) can predict steric effects from the 2,2,3-methyl substituents, guiding reaction optimization .

Q. How do the methyl groups at the 2,2,3 positions influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The steric bulk of the methyl groups reduces accessibility to the hydroxyl group, favoring SN1 mechanisms in polar solvents. Comparative studies with less-substituted analogs (e.g., 2-methylcyclopentaneethanol) can quantify rate differences. Kinetic isotope effects (KIEs) and isotopic labeling (e.g., deuterated ethanol derivatives) may further elucidate mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.